molecular formula C26H25N3O2S B2571034 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline CAS No. 866843-35-8

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline

Cat. No.: B2571034
CAS No.: 866843-35-8
M. Wt: 443.57
InChI Key: YSXUWDKQYZSCAC-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a benzenesulfonyl group and a benzylpiperazine moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the sulfonylated quinoline is reacted with benzylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.

    Biology: It is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Benzylpiperazin-1-yl)quinoline: Lacks the benzenesulfonyl group, which may affect its biological activity and chemical properties.

    3-(Benzenesulfonyl)quinoline: Lacks the benzylpiperazine moiety, which may influence its interaction with biological targets.

Uniqueness

The presence of both the benzenesulfonyl group and the benzylpiperazine moiety in 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline provides a unique combination of chemical properties and biological activities. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c30-32(31,22-11-5-2-6-12-22)25-19-27-24-14-8-7-13-23(24)26(25)29-17-15-28(16-18-29)20-21-9-3-1-4-10-21/h1-14,19H,15-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXUWDKQYZSCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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